5-(4-chlorophenyl)-4-hydroxy-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one
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Overview
Description
5-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound with a unique structure that combines a chlorophenyl group, a methylsulfanyl group, and a pyrimidoquinoline core
Preparation Methods
The synthesis of 5-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with a suitable amine to form an intermediate Schiff base, followed by cyclization and subsequent functional group modifications to introduce the methylsulfanyl group. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products: The major products depend on the specific reaction but can include sulfoxides, sulfones, alcohols, and substituted derivatives
Scientific Research Applications
5-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and methylsulfanyl groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The pyrimidoquinoline core provides a stable framework that enhances the compound’s overall stability and efficacy .
Comparison with Similar Compounds
Similar compounds include other pyrimidoquinoline derivatives, such as:
- 5-(4-METHOXYPHENYL)-2-(METHYLSULFANYL)-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE
- 5-(4-BROMOPHENYL)-2-(METHYLSULFANYL)-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE
- 5-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE
These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical properties and applications.
Properties
Molecular Formula |
C18H16ClN3O2S |
---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-methylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C18H16ClN3O2S/c1-25-18-21-16-15(17(24)22-18)13(9-5-7-10(19)8-6-9)14-11(20-16)3-2-4-12(14)23/h5-8,13H,2-4H2,1H3,(H2,20,21,22,24) |
InChI Key |
RJOSZZNTNIZXIU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)Cl)C(=O)N1 |
Origin of Product |
United States |
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